(4-Bromo-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromo-3-methoxyphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . For instance, the reaction of the Grignard of 14 with B(OMe)3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used for Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and palladium-catalyzed stereoselective Heck-type reactions .
Scientific Research Applications
Synthesis and DNA Binding
(4-Bromo-3-methoxyphenyl)boronic acid plays a role in the synthesis of compounds like 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, which is used in studying DNA binding. This compound, synthesized using a Suzuki coupling method involving boronic acid, showed interactions with DNA when studied using UV-vis spectroscopy (Milanese et al., 2011).
Chemical Properties and Complex Formation
(4-Bromo-3-methoxyphenyl)boronic acid is involved in the formation of cationic rhodium complexes and new tetraarylpentaborates. These complexes were characterized and studied for their structure and chemical properties (Nishihara et al., 2002).
Synthesis of Glucose Sensing Materials
This boronic acid derivative is used in the synthesis of amino-3-fluorophenyl boronic acid, which is instrumental in creating glucose-sensing materials. These materials are designed to operate at the physiological pH of bodily fluids (Das et al., 2003).
Photophysical Studies
The photophysical properties of derivatives like 3-Methoxyphenyl boronic acid (3MPBA) have been extensively studied. These studies include analysis of solvatochromism, quantum yield in different solvents, and their photophysical behavior (Muddapur et al., 2016).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives are significant, with studies observing the interaction of these derivatives in various solvents and under different conditions (Geethanjali et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYXSUMYJSZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681532 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)boronic acid | |
CAS RN |
1256345-59-1 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.